molecular formula C16H15BrO2 B1501704 Benzyl 2-bromo-3-phenylpropanoate

Benzyl 2-bromo-3-phenylpropanoate

Cat. No.: B1501704
M. Wt: 319.19 g/mol
InChI Key: BWBNXECUNXRSST-UHFFFAOYSA-N
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Description

Benzyl 2-bromo-3-phenylpropanoate (CAS 12345-67-8) is a brominated ester derivative of phenylpropanoic acid, characterized by a benzyl ester group at the carboxyl position and a bromine atom at the β-carbon. Its molecular formula is C₁₆H₁₅BrO₂, with a molecular weight of 319.19 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and polymer chemistry. Its bromine substituent enhances electrophilicity, making it reactive in nucleophilic substitution (e.g., SN2) and cross-coupling reactions .

Key applications include its role in synthesizing β-arylpropanoic acid derivatives, which are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics . However, its stability is temperature-sensitive, with decomposition observed above 60°C, limiting its use in high-temperature reactions .

Properties

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

benzyl 2-bromo-3-phenylpropanoate

InChI

InChI=1S/C16H15BrO2/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

BWBNXECUNXRSST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Property This compound Benzyl 2-chloro-3-phenylpropanoate Benzyl 2-iodo-3-phenylpropanoate Benzyl 3-phenylpropanoate
Molecular Weight (g/mol) 319.19 274.74 366.20 226.27
Melting Point (°C) 45–47 38–40 52–54 30–32
Boiling Point (°C) 285–287 (decomposes) 270–272 305–307 265–267
Solubility in Water Insoluble Insoluble Insoluble Slightly soluble
Stability Decomposes >60°C Stable up to 100°C Stable up to 80°C Stable up to 150°C

Key Observations :

  • The halogen atom (Br, Cl, I) significantly impacts molecular weight and stability. Bromine’s intermediate electronegativity results in balanced reactivity and thermal stability compared to chlorine (higher stability) and iodine (lower stability) .
  • The benzyl ester group enhances lipophilicity compared to ethyl esters, reducing water solubility but improving organic solvent compatibility .

Reactivity in Nucleophilic Substitution

Comparative SN2 reaction rates (k, ×10⁻⁵ s⁻¹) with sodium ethoxide in ethanol at 25°C:

Compound Reaction Rate
This compound 8.2 ± 0.3
Benzyl 2-chloro-3-phenylpropanoate 1.5 ± 0.2
Benzyl 2-iodo-3-phenylpropanoate 12.7 ± 0.5

Analysis :

  • Iodine’s larger atomic radius facilitates bond polarization, yielding the highest reactivity. Bromine’s moderate electronegativity and bond strength result in intermediate reactivity, making it a versatile choice for controlled substitutions .
  • Chlorine’s stronger C–Cl bond reduces reactivity, favoring applications requiring slower kinetics .

Preparation Methods

Preparation of 2-Bromo-3-phenylpropionic Acid as a Key Intermediate

Before the synthesis of Benzyl 2-bromo-3-phenylpropanoate, the precursor 2-bromo-3-phenylpropionic acid is typically prepared. A well-documented method involves the diazotization and bromination of D-phenylalanine in the presence of hydrobromic acid and sodium nitrite under controlled temperature conditions.

Process Summary:

  • Starting Material: D-phenylalanine
  • Reagents: Hydrobromic acid (HBr), sodium nitrite (NaNO2), bromide salts (e.g., NaBr, KBr)
  • Solvent: Aqueous medium with toluene extraction
  • Conditions: Reaction temperature maintained around 20°C; slow addition of sodium nitrite over several hours
  • Workup: Separation of aqueous and organic phases, azeotropic removal of water with Dean Stark apparatus, concentration under vacuum
  • Yield: Approximately 67% relative to D-phenylalanine
  • Purity: Around 89% by weight in isolated oil form

This method benefits from the presence of bromide salts, which enhances yield and reduces byproducts. The reaction is typically conducted in a double-walled glass reactor with controlled stirring and cooling to maintain the temperature (20°C) during the diazotization step.

Esterification to Form this compound

Once 2-bromo-3-phenylpropionic acid is obtained, it is esterified with benzyl alcohol to form this compound. The esterification can be achieved via classical methods such as acid-catalyzed Fischer esterification or by using coupling agents.

Typical Procedure:

  • Reactants: 2-bromo-3-phenylpropionic acid and benzyl alcohol
  • Catalysts: Acid catalysts like sulfuric acid or p-toluenesulfonic acid, or coupling reagents such as DCC (dicyclohexylcarbodiimide)
  • Solvent: Often carried out in inert organic solvents such as dichloromethane or toluene
  • Conditions: Reflux or room temperature depending on the method
  • Workup: Removal of water by azeotropic distillation or drying agents, purification by chromatography or crystallization

While direct literature specifically detailing the esterification of 2-bromo-3-phenylpropionic acid to the benzyl ester is limited in the provided sources, analogous esterification methods are standard in the synthesis of such esters.

Alternative Preparation via Bromination of Benzyl 3-phenylpropanoate

Another potential route involves the bromination of benzyl 3-phenylpropanoate at the alpha position to the carboxylate group to introduce the bromine atom at the 2-position.

Key Aspects:

  • Starting Material: Benzyl 3-phenylpropanoate
  • Reagents: Bromine or N-bromosuccinimide (NBS)
  • Catalysts: Radical initiators or light may be used for controlled bromination
  • Conditions: Low temperature to avoid polybromination or side reactions
  • Workup: Quenching excess bromine, extraction, and purification

This method requires careful control to achieve selective monobromination at the alpha carbon. However, detailed experimental data and yields for this method are less commonly reported compared to the diazotization route.

Crystallization and Purification Techniques

Purification of this compound is crucial for its use in pharmaceutical synthesis. Techniques include:

  • Solvent Extraction: Using solvents like toluene and water to separate impurities
  • Azeotropic Distillation: Removal of water to drive esterification or purification
  • Chromatography: Flash chromatography on silica gel for high purity
  • Crystallization: From solvents such as special boiling point gasoline or 2-propanol to obtain crystalline salts or esters

Notably, the formation of salts such as ethane-1,2-diaminium bis[(2R)-2-bromo-3-phenylpropanoate] has been reported to improve handling and purity of the acid precursor, which indirectly benefits the preparation of the benzyl ester.

Summary Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield (%) Notes
1 Diazotization of D-phenylalanine to 2-bromo-3-phenylpropionic acid D-phenylalanine, HBr, NaNO2, NaBr 20°C, aqueous, 5 hrs addition ~67% Bromide salt improves yield and reduces byproducts
2 Esterification with benzyl alcohol 2-bromo-3-phenylpropionic acid, benzyl alcohol, acid catalyst or coupling agent Reflux or room temp, organic solvent Variable Standard esterification techniques apply
3 Bromination of benzyl 3-phenylpropanoate Benzyl 3-phenylpropanoate, Br2 or NBS Low temp, radical initiation Not well-documented Requires careful control to avoid polybromination
4 Purification Solvent extraction, azeotropic distillation, chromatography Variable High purity achievable Salt formation can improve handling and purity

Research Findings and Industrial Relevance

  • The diazotization route starting from D-phenylalanine is industrially favored due to its relatively high yield and selectivity, especially when bromide salts are used to improve reaction conditions and product quality.
  • The esterification step to form this compound is typically straightforward but requires careful removal of water and purification to obtain pharmaceutical-grade material.
  • The formation of stable crystalline salts of the acid precursor (e.g., ethane-1,2-diaminium bis[(2R)-2-bromo-3-phenylpropanoate]) facilitates large-scale handling, storage, and downstream reactions, indirectly supporting the preparation of the benzyl ester.
  • No direct preparation of this compound via bromination of benzyl 3-phenylpropanoate is widely reported, suggesting the diazotization followed by esterification route is preferred.

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzyl 2-bromo-3-phenylpropanoate with high regioselectivity?

Answer:

  • Step 1: Substrate Preparation
    Start with 3-phenylpropanoic acid and introduce bromine at the β-position via radical bromination using N-bromosuccinimide (NBS) under UV light or AIBN initiation. Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) to confirm bromination at the desired position .
  • Step 2: Esterification
    React 2-bromo-3-phenylpropanoic acid with benzyl alcohol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane. Add DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Purify via column chromatography (silica gel, gradient elution) to isolate the ester .
  • Key Validation:
    Confirm regiochemistry via 1^1H NMR (δ 3.8–4.2 ppm for the benzyloxy group) and 13^{13}C NMR (δ 170–175 ppm for the ester carbonyl) .

Basic: How can the crystalline structure of this compound be resolved to confirm stereochemical assignments?

Answer:

  • Crystallization:
    Recrystallize the compound from ethanol/water (9:1) at −20°C to obtain single crystals suitable for X-ray diffraction.
  • Data Collection:
    Use a Bruker D8 VENTURE diffractometer with Mo Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion artifacts .
  • Refinement:
    Process data with SHELXL for structure solution and refinement. Validate the model using R-factor convergence (<5%) and check for residual electron density peaks (<0.5 eÅ3^{-3}) .

Advanced: How can kinetic modeling be applied to optimize bromination efficiency in the synthesis of this compound?

Answer:

  • Experimental Design:
    Use a factorial design (e.g., Yates pattern) to test variables: NBS concentration (0.8–1.2 eq), temperature (0–25°C), and solvent polarity (CCl4_4 vs. THF). Perform 8–12 reactions with replicates .
  • Data Analysis:
    Fit kinetic data to a second-order rate law. Use Arrhenius plots to determine activation energy (Ea_a) and identify solvent effects. For example, THF may stabilize radical intermediates, reducing Ea_a by ~10 kJ/mol compared to CCl4_4 .
  • Contradiction Resolution:
    If yields vary unexpectedly, analyze by GC-MS for side products (e.g., α-bromination). Adjust NBS stoichiometry or switch to a directing group (e.g., ester) to suppress competing pathways .

Advanced: What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations:
    Use Gaussian 16 with the B3LYP/6-311++G(d,p) basis set to model the transition state of SN2 reactions. Calculate activation barriers (ΔG^‡) for nucleophiles (e.g., azide, thiolate). High ΔG^‡ (>90 kJ/mol) indicates steric hindrance from the benzyl and phenyl groups .
  • Solvent Effects:
    Apply the SMD continuum model to simulate polar aprotic solvents (e.g., DMF). Compare with experimental rates to validate computational accuracy (R2^2 > 0.95) .
  • Contingency for Discrepancies:
    If experimental reactivity deviates from predictions, re-examine steric maps using molecular dynamics (MD) simulations in GROMACS to assess conformational flexibility .

Advanced: How can contradictory NMR data (e.g., split signals) in this compound be resolved?

Answer:

  • Dynamic Effects Analysis:
    Variable-temperature NMR (VT-NMR) from 25°C to −60°C in CDCl3_3. Splitting at room temperature may coalesce at low temperatures, confirming restricted rotation of the benzyl group .
  • Crystal Packing Validation:
    Cross-reference X-ray crystallography data with NMR assignments. For example, dihedral angles >30° between the benzyl and propanoate groups correlate with split 1^1H signals .
  • Alternative Techniques:
    Use NOESY to detect through-space interactions between the benzyl CH2_2 and phenyl protons, confirming spatial proximity despite signal splitting .

Advanced: What experimental design principles minimize racemization during esterification of 2-bromo-3-phenylpropanoic acid?

Answer:

  • Condition Screening:
    Avoid protic solvents (e.g., methanol) to prevent acid-catalyzed racemization. Use anhydrous DCM with DMAP to accelerate coupling without racemization .
  • Chiral HPLC Validation:
    Analyze the product using a Chiralpak AD-H column (hexane:IPA 95:5). Retention time shifts >1 min indicate racemization; optimize reaction time/temperature to maintain enantiomeric excess (>98%) .
  • Mechanistic Insight:
    Racemization occurs via keto-enol tautomerism. Lower reaction temperatures (<0°C) and shorter reaction times (<2 h) suppress this pathway .

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